molecular formula C7H12O7 B010723 D-Glucoheptono-1,4-lactone CAS No. 89-67-8

D-Glucoheptono-1,4-lactone

Cat. No.: B010723
CAS No.: 89-67-8
M. Wt: 208.17 g/mol
InChI Key: VIVCRCODGMFTFY-ZSNZIGRDSA-N
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Description

Suprofen: TN-762 , is a non-steroidal anti-inflammatory drug (NSAID). It is an ibuprofen-type anti-inflammatory analgesic and antipyretic. Suprofen inhibits prostaglandin synthesis and has been proposed as an anti-arthritic .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Suprofen can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 4-bromobenzoyl chloride, followed by the addition of isobutyric acid. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of Suprofen involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Suprofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Suprofen has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Suprofen: Suprofen is unique in its differential suppression of prostanoids, favoring the sparing of 6-keto prostaglandin F1 alpha. This selective inhibition may offer advantages in certain therapeutic contexts, such as reducing specific inflammatory responses while minimizing side effects .

Properties

CAS No.

89-67-8

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2S)-1,2,3-trihydroxypropyl]oxolan-2-one

InChI

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4-,5+,6-/m0/s1

InChI Key

VIVCRCODGMFTFY-ZSNZIGRDSA-N

SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O

Canonical SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O

Key on ui other cas no.

60046-25-5

Synonyms

D-glycero-D-gulo-heptono-1,4-lactone; α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone; (3R,4S,5S)-3,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]tetrahydrofuran-2-one; (5S)-5-[(1R,2R)-1,2,3-Trihydroxypropyl]-3α,4α-dihydroxytetrahydrofu

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucoheptono-1,4-lactone
Reactant of Route 2
D-Glucoheptono-1,4-lactone
Reactant of Route 3
D-Glucoheptono-1,4-lactone
Reactant of Route 4
D-Glucoheptono-1,4-lactone
Reactant of Route 5
D-Glucoheptono-1,4-lactone
Reactant of Route 6
D-Glucoheptono-1,4-lactone
Customer
Q & A

Q1: What is the molecular formula and weight of D-glycero-D-gulo-heptono-1,4-lactone?

A1: The molecular formula of D-glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol. []

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, 1H NMR spectroscopy has been particularly useful in determining the relative configuration of related compounds, specifically the C-4/C-5 stereochemistry in 2,3-unsaturated heptono-1,4-lactones. []

Q3: How is D-glycero-D-gulo-heptono-1,4-lactone used in organic synthesis?

A3: This compound serves as a valuable starting material for synthesizing various compounds, including:

  • Deoxythiosugar Derivatives: Researchers have employed D-glucoheptono-1,4-lactone to create thiosugar derivatives mimicking furanose, pyranose, and septanose structures. This synthesis utilizes reactions like nucleophilic displacement, Michael addition, and epoxide ring opening. []
  • Homonojirimycin Stereoisomers: D-glucoheptonolactone can be used to synthesize various homonojirimycin analogues, valuable tools for studying glycosidase inhibition profiles. []
  • C-Glycosides of Glucofuranose: This lactone provides a practical pathway to synthesize epimeric C-glycosides of glucofuranose. []
  • Polypropionate Fragments: D-glycero-D-gulo-heptono-1,4-lactone acts as a precursor for highly functionalized cyclopentanes, which are then used to synthesize polypropionate fragments containing tertiary-alcohol moieties. []
  • Enantiopure (2R,4S)-4-Hydroxypipecolic Acid: This compound is a key intermediate in the synthesis of (2R,4S)-4-hydroxypipecolic acid, a valuable building block for various pharmaceuticals. [, ]

Q4: Can you provide an example of a stereoselective synthesis utilizing this compound?

A4: In the synthesis of polypropionate fragments, D-glycero-D-gulo-heptono-1,4-lactone derivatives are reacted with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. This reaction demonstrates high exo-face selectivity for the bicyclic ketones, highlighting the potential for stereochemical control using this lactone. []

Q5: Does D-glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity?

A5: While D-glycero-D-gulo-heptono-1,4-lactone itself might not be the biologically active compound, its derivatives have shown promising activities:

  • Glycosidase Inhibition: Derivatives of this lactone have been investigated for their ability to inhibit human liver glycosidases, with potential applications in treating diseases like Gaucher disease. [, ]
  • Protein Kinase C Ligands: Conformationally constrained analogues of diacylglycerol, synthesized using a D-glycero-D-gulo-heptono-1,4-lactone template, have demonstrated potent and stereospecific binding to protein kinase C alpha (PK-Cα). These analogues act as potent agonists, stimulating phosphorylation and potentially impacting cellular signaling pathways. [, ]

Q6: Are there any drug delivery systems utilizing D-glycero-D-gulo-heptono-1,4-lactone?

A6: Yes, researchers have explored using this compound to modify poly(amidoamine) (PAMAM) dendrimers for drug delivery applications:

  • α-Mangostin and Vadimezan Delivery: Conjugating α-mangostin and vadimezan to glucoheptoamidated and biotinylated PAMAM G3 dendrimers, using this compound for modification, has shown promise in enhancing the anticancer and anti-nematode activities of these drugs. [, ]
  • Cytisine Delivery: Glucoheptoamidation of PAMAM dendrimers, achieved through stepwise primary amine group amidation with this compound, allows for controlled modification of the dendrimer's physicochemical properties. This modification enables efficient intracellular delivery of cytisine, a rigid and hydrophobic alkaloid, with potential applications in anticancer therapies. []

Q7: How does D-glycero-D-gulo-heptono-1,4-lactone react with chromium (VI)?

A7: The reaction between D-glycero-D-gulo-heptono-1,4-lactone and chromium (VI) is a redox process, yielding D-gluconic acid, formic acid, and chromium (III) as final products. This reaction involves the formation of chromium (IV) and chromium (V) intermediates, with kinetic studies suggesting a complex mechanism involving both Cr(VI) → Cr(IV) → Cr(II) and Cr(VI) → Cr(IV) → Cr(III) pathways. []

Q8: What is known about the surface activity of D-glycero-D-gulo-heptono-1,4-lactone derivatives?

A8: Several studies have explored the surface activity of N-alkyl-N-(2-hydroxyethyl)aldonamides derived from this compound. These studies have revealed the impact of structural modifications on adsorption behavior at the air/water interface, offering insights into the relationship between molecular structure and surface activity. [, ]

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